molecular formula C10H15N3 B1463109 6-Cyclohexylpyrimidin-4-amine CAS No. 1159819-98-3

6-Cyclohexylpyrimidin-4-amine

Cat. No.: B1463109
CAS No.: 1159819-98-3
M. Wt: 177.25 g/mol
InChI Key: FDANZARMWNRUFS-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. For instance, functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, halopyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

6-Cyclohexylpyrimidin-4-amine serves as a precursor or intermediate in the synthesis of various compounds with potential applications in materials science and pharmaceuticals. Studies demonstrate its involvement in chemical reactions leading to structurally diverse molecules, showcasing the versatility of this compound in synthetic chemistry.

  • Synthesis of Trans-Isomers and Aminopyrimidines : Research highlights the synthesis of trans-isomers and aminopyrimidines through reactions involving this compound derivatives. These processes underline the compound's utility in generating structurally complex molecules, such as trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol, demonstrating the detailed structural elucidation through X-ray crystallography Hoffman et al., 2009.

  • Amination Reactions and Mechanistic Insights : The compound's reactivity is further explored in amination reactions, providing insights into synthetic pathways and reaction mechanisms, such as the SN(ANRORC)-mechanism, highlighting its role in the formation of aminated pyrimidines Kroon & Plas, 2010.

  • Heterocyclic Compound Synthesis : It is also pivotal in the synthesis of heterocyclic compounds, such as pyrimidinylpyrrolidines and azabicyclohexanes, indicating its application in the creation of compounds with potential biological activity or material properties Elboray et al., 2011; Zapol’skii et al., 2012.

Crystallography and Molecular Structure

The structural aspects of derivatives of this compound are crucial for understanding the molecular basis of their reactivity and potential applications.

  • Crystal Structure Analysis : Studies like those on cyprodinil and amino-substituted pyrimidines emphasize the importance of crystallography in determining the molecular and electronic structure of these compounds, aiding in the development of fungicides and other applications Jeon et al., 2015.

  • Regioselectivity and Molecular Interactions : The detailed analysis of regioselectivity and molecular interactions, such as hydrogen bonding patterns, is vital for the synthesis and application of these compounds in various fields, demonstrated by the synthesis and structural elucidation of 4-Amino-2-chloro-5-nitro-6-(propylamino)pyrimidine McKeveney et al., 2004.

Application in Material Science and Catalysis

The versatility of this compound derivatives extends to material science and catalysis, indicating potential applications beyond pharmaceuticals.

  • Catalytic Applications : Research into iron-catalyzed reactions and chromium(III) amino-bis(phenolato) complexes reveals the potential of this compound derivatives in facilitating environmentally friendly chemical transformations, underscoring the compound's role in advancing green chemistry Bolm et al., 2004; Devaine-Pressing et al., 2015.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound like “6-Cyclohexylpyrimidin-4-amine” would depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions in the field of pyrimidines research could involve the development of new synthetic methods, exploration of novel applications, and the design of more effective pyrimidine-based drugs .

Biochemical Analysis

Cellular Effects

The effects of 6-Cyclohexylpyrimidin-4-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By interacting with key components of this pathway, this compound can alter the cellular response to various stimuli, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and physiology. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the pentose phosphate pathway, a crucial metabolic pathway involved in the generation of NADPH and the synthesis of ribose-5-phosphate. By modulating the activity of enzymes in this pathway, this compound can alter the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

6-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDANZARMWNRUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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